Norarmepavine

Description

Contextualization within Benzylisoquinoline Alkaloid (BIA) Chemistry

Benzylisoquinoline alkaloids represent a large and diverse group of over 2,500 known natural products. wikipedia.org These compounds are characterized by a core structure of 1-benzylisoquinoline. wikipedia.org The biosynthesis of BIAs generally begins with the amino acid tyrosine, which undergoes a series of enzymatic reactions to form dopamine (B1211576) and 4-hydroxyphenylacetaldehyde. wikipedia.org These two molecules then condense to create the foundational BIA, (S)-norcoclaurine, which serves as the central precursor for the entire class of compounds. wikipedia.org

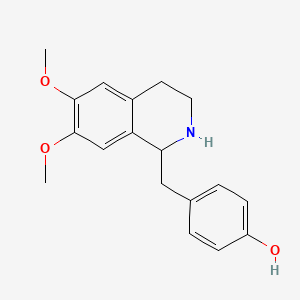

Norarmepavine (B585789) belongs to the benzyltetrahydroisoquinoline subclass of BIAs. wikipedia.org Its specific chemical structure features a tetrahydroisoquinoline core with a benzyl (B1604629) group attached. It is distinguished by 6,7-dimethoxy groups on the isoquinoline (B145761) portion and a phenolic hydroxyl group at the 4' position of the benzyl ring. This structure places it as a direct biosynthetic derivative of coclaurine (B195748) (its unmethylated precursor) and a direct precursor to armepavine (its N-methylated derivative). The conversion from its precursor involves O-methylation, a common modification in BIA biosynthetic pathways.

Significance in Plant Specialized Metabolite Studies

Plants produce a vast array of chemical compounds known as specialized (or secondary) metabolites, which are not essential for basic survival but play critical roles in the plant's interaction with its environment. nih.govnih.govjuniperpublishers.com These metabolites can function in defense against herbivores and pathogens, as attractants for pollinators, or in managing abiotic stresses like UV radiation or drought. nih.govresearchgate.net Alkaloids are one of the major classes of these specialized metabolites. nih.gov

The significance of this compound in this field lies in its position as a key branch-point intermediate in the intricate biosynthetic pathways of more complex BIAs, particularly in species like the sacred lotus (B1177795) (Nelumbo nucifera). nih.govmaxapress.com The study of this compound and its enzymatic conversions helps to elucidate the complex networks of reactions that lead to the production of a diverse suite of pharmacologically active compounds. maxapress.comresearchgate.net For instance, in the sacred lotus, this compound is a link in the chain of reactions that starts with norcoclaurine and leads to various aporphine (B1220529) and bisbenzylisoquinoline alkaloids. nih.govmaxapress.com Understanding the synthesis and accumulation of intermediates like this compound is fundamental to comprehending the regulation and evolution of chemical diversity in plants. nih.gov

Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C18H21NO3 nih.gov |

| Molecular Weight | 299.4 g/mol nih.gov |

| IUPAC Name | 4-[[(1S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]phenol nih.gov |

| Synonyms | L-(-)-N-norarmepavine nih.gov |

| Natural Sources | Nelumbo nucifera (sacred lotus), Cryptocarya concinna, Cinnamomum philippinense nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

4-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3/c1-21-17-10-13-7-8-19-16(15(13)11-18(17)22-2)9-12-3-5-14(20)6-4-12/h3-6,10-11,16,19-20H,7-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKBBUUNAVOMVER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(NCCC2=C1)CC3=CC=C(C=C3)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70312041 | |

| Record name | dl-N-Norarmepavine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70312041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6392-40-1 | |

| Record name | Norarmepavine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249178 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | dl-N-Norarmepavine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70312041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Occurrence and Botanical Distribution of Norarmepavine

Presence in Nelumbo nucifera (Sacred Lotus)

The sacred lotus (B1177795), Nelumbo nucifera, is a significant source of benzylisoquinoline alkaloids, including norarmepavine (B585789). This plant is known to accumulate a broad spectrum of BIAs in nearly all of its tissues, making it a rich subject for alkaloid research. nih.govmaxapress.comsemanticscholar.orgresearchgate.net

Detection in Machilus zuihoensis

The genus Machilus, belonging to the Lauraceae family, is another botanical source where this compound has been identified. Specifically, Machilus zuihoensis has been investigated for its alkaloid content. fitoterapia.netsci-hub.seresearchgate.netmdpi.com

Association with Biosynthesis of Bisbenzyltetrahydroisoquinolines

This compound plays a role as an intermediate or precursor in the biosynthesis of more complex alkaloids, particularly bisbenzyltetrahydroisoquinolines (BBTIs). BIAs, including this compound, are derived from tyrosine and form the foundational structure for BBTIs. nih.govntu.ac.ukuchile.cl Studies on Nelumbo nucifera have identified enzymes, such as O-methyltransferases (OMTs), that are involved in the methylation steps of BIA biosynthesis, leading from simpler structures like norcoclaurine to compounds like this compound and subsequently to BBTIs. nih.gov The stereochemistry of these intermediates, such as the R-conformer of norcoclaurine and its derivatives, is crucial for the formation of specific end products in the BBTI pathway. nih.gov

Compound List

this compound

L-(-)-N-norarmepavine

dl-N-norarmepavine

(+)-norarmepavine

Armepavine

Norcoclaurine

N-methylcoclaurine

N-methylisococlaurine

Nelumboferine

Isoliensinine

Lientsinine

Neferine

Anonaine

Roemerine

N-nornuciferine

O-nornuciferine

Pronuciferine

Lysicamine

Asimilobine

Isococlaurine

N-acetylthis compound

Crykonisine

Velucryptine

Pycnarrhine

Liriodenine

N-methylasimilobine

O-methylneferine

(±)-norannepavine (likely a typo for this compound)

(±)-coclaurine

(±)-norcoclaurine

O-methylisothalicberine

Tetrandrine

(+)-isoliensinine

(+)-pronuciferine

(-)-nuciferine

(-)-nornuciferine

(-)-armepavine

(+)-norarmepavine

D-(+)-N-norarmepavine

O-methylarmepavinemethine

Lindoldhamine

Isotetrandrine

Thalicarpiine

Papaverine

Machigline

Ateroline

Laurelliptine

Bebeerine (Biberine)

Lotiine

Methyl lotiine

Norjuziphine

O-methylneferine

Data Table: this compound Occurrence in Plant Species

| Plant Species | Part(s) Investigated | Reported Presence of this compound | Enantiomeric Forms Reported | References |

| Nelumbo nucifera | Leaves, Rhizome, Roots, Embryo | Yes | (+)-norarmepavine, L-(-)-N-norarmepavine, dl-N-norarmepavine | nih.govresearchgate.nettaylorandfrancis.comnih.govresearchgate.netresearchgate.net |

| Machilus zuihoensis | Stem, Root | Yes | L-(-)-N-norarmepavine, dl-N-norarmepavine | fitoterapia.netresearchgate.netmdpi.com |

| Machilus pseudolongifolia | Bark | Yes | L-(-)-N-norarmepavine, dl-N-norarmepavine | researchgate.net |

| Machilus thunbergii | Root | Yes | dl-N-Norarmepavine, L-(-)-N-norarmepavine | researchgate.net |

| Nectandra ramonensis | Undisclosed | Yes | (±)-norarmepavine | redalyc.org |

Biosynthetic Pathways and Enzymology of Norarmepavine

O-Methylation in Norarmepavine (B585789) Formation

Functional Characterization of O-Methyltransferases (OMTs)

Substrate Specificity and Regioselectivity Profiles of Relevant OMTs

O-methyltransferases (OMTs) are critical enzymes in BIA biosynthesis, catalyzing the transfer of a methyl group from S-adenosylmethionine (SAM) to specific hydroxyl groups on alkaloid precursors. The formation of this compound specifically involves the 7-O-methylation of coclaurine (B195748). Several OMTs have been identified and characterized for their roles in this transformation.

St7OMT1 from Stephania tetrandra has been identified as an OMT that specifically catalyzes the conversion of (S)-coclaurine to this compound at the C7 position nih.govx-mol.net.

NnOMT5 from Nelumbo nucifera (sacred lotus) also exhibits 7-O-methyltransferase activity, converting coclaurine to this compound nih.govnih.gov. While NnOMT5 shows minor 6OMT activity and a strong stereospecific preference for S-enantiomers in that context, its role in forming this compound highlights the regioselectivity of OMTs nih.govnih.gov.

CyOMT5 from Corydalis yanhusuo has demonstrated the capacity to catalyze both C6 and C7 methylation of (S)-norcoclaurine, leading to the production of this compound chalmers.se.

These enzymes typically exhibit strict substrate specificity, ensuring that methylation occurs at the correct position to yield the desired BIA intermediates frontiersin.org.

Data Table 1: OMTs Involved in this compound Biosynthesis

| Enzyme Name | Source Organism | Reaction Catalyzed | Substrate | Product | Methylation Position | Reference(s) |

| St7OMT1 | Stephania tetrandra | 7-O-methylation | (S)-Coclaurine | This compound | C7 | nih.govx-mol.net |

| NnOMT5 | Nelumbo nucifera | 7-O-methylation | Coclaurine | This compound | C7 | nih.govnih.gov |

| CyOMT5 | Corydalis yanhusuo | 6- and 7-O-methylation | (S)-Norcoclaurine | This compound | C6 & C7 | chalmers.se |

Protein Engineering Approaches for OMTs

The field of protein engineering has been instrumental in enhancing the efficiency and specificity of OMTs for biotechnological applications, including the production of BIAs. By modifying key amino acid residues within the enzyme's active site, researchers aim to improve catalytic activity, alter substrate scope, or increase regioselectivity.

St7OMT1 Engineering : Site-directed mutagenesis studies on St7OMT1 identified three critical residues (Ala118, Gln121, and Arg151) that significantly influence its catalytic activity and substrate selectivity. A triple mutant, (A118V-Q121L-R151L), exhibited a notable 5.97-fold increase in catalytic activity compared to the wild-type enzyme. Molecular dynamics simulations suggest that this enhancement is attributed to an expanded substrate access tunnel and binding pocket, leading to improved enzyme-substrate interactions nih.govx-mol.net.

NnOMT6 Engineering : Research on NnOMT6 from Nelumbo nucifera revealed that a specific mutant, N323A, demonstrated a substantial increase in catalytic efficiency for BIAs and a broader substrate acceptor scope when compared to the wild-type enzyme nih.govresearchgate.net. These engineering efforts provide valuable insights into strategies for optimizing OMT activity for BIA biosynthesis.

Data Table 2: Protein Engineering of OMTs for BIA Biosynthesis

| Enzyme | Mutation/Engineering Approach | Observed Effect | Reference(s) |

| St7OMT1 | Triple mutant (A118V-Q121L-R151L) | 5.97-fold increase in catalytic activity; expanded substrate access tunnel and binding pocket | nih.govx-mol.net |

| NnOMT6 | Single mutant (N323A) | Substantial increase in catalytic efficiency for BIAs; broader acceptor scope | nih.govresearchgate.net |

N-Methylation Processes Involving this compound

N-methylation is a fundamental process in the biosynthesis of many BIAs, typically occurring upstream of O-methylation steps in the pathway leading to this compound. The conversion of norcoclaurine to coclaurine is a critical N-methylation step, catalyzed by Coclaurine N-methyltransferases (CNMTs). While this compound itself is an O-methylated product, the enzymes involved in its precursor's N-methylation are integral to its biosynthetic lineage. Furthermore, some CNMTs have been shown to act on coclaurine derivatives, potentially including this compound itself.

Catalytic Activity of Coclaurine N-Methyltransferases (CNMTs)

Coclaurine N-methyltransferases (CNMTs) are SAM-dependent enzymes that catalyze the transfer of a methyl group to the secondary amine of (S)-coclaurine, forming (S)-N-methylcoclaurine, a key intermediate in the BIA pathway nih.govresearchgate.netnih.govrsc.orguniprot.org. CNMTs are known to exhibit varying degrees of substrate specificity.

The CNMT from Coptis japonica has demonstrated a relaxed substrate specificity, capable of N-methylating not only (S)-coclaurine but also other substrates like corytuberine (B190840) and various tetrahydroisoquinoline (THIQ) derivatives rsc.orgnih.gov.

The CNMT from L. chinense has been reported to catalyze the methylation of coclaurine, N-methylcoclaurine, this compound, and armepavine, indicating a broader substrate range for some CNMTs researchgate.net.

CNMTs from Nelumbo nucifera and Stephania intermedia have been correlated with the N-methylation of (R)-1-benzylisoquinolines, including (R)-coclaurine, (R)-N-methylcoclaurine, and magnocurarine (B150353) researchgate.net.

The CNMT from Papaver somniferum primarily methylates (S)-coclaurine to (S)-N-methylcoclaurine but can also utilize 4'-O-methylcoclaurine and norlaudanine as substrates uniprot.org.

These findings underscore the diverse catalytic capabilities of CNMTs within the BIA metabolic network.

Data Table 3: Coclaurine N-Methyltransferases (CNMTs) and their Substrates

| Enzyme Name | Source Organism | Primary Reaction | Other Reported Substrates | Reference(s) |

| CNMT | Coptis japonica | (S)-Coclaurine → (S)-N-methylcoclaurine | Corytuberine, THIQ substrates | rsc.orgnih.gov |

| CNMT | L. chinense | Coclaurine → N-methylcoclaurine | N-methylcoclaurine, this compound, Armepavine | researchgate.net |

| CNMT | Papaver somniferum | (S)-Coclaurine → (S)-N-methylcoclaurine | 4'-O-methylcoclaurine, Norlaudanine | uniprot.org |

| CNMTs | N. nucifera, S. intermedia | N-methylation of (R)-1-benzylisoquinolines | (R)-coclaurine, (R)-N-methylcoclaurine, magnocurarine | researchgate.net |

Stereospecificity in BIA Biosynthesis Relevant to this compound

Stereochemistry is a defining feature of BIA biosynthesis, with enzymes often exhibiting high stereospecificity to produce specific enantiomers. The initial step in BIA formation, catalyzed by norcoclaurine synthase (NCS), typically establishes the chirality of the pathway, usually yielding (S)-norcoclaurine mdpi.commdpi.comresearchgate.netacs.org.

However, variations exist across plant species. In sacred lotus (B1177795) (Nelumbo nucifera), norcoclaurine has been isolated as both R- and S-enantiomers nih.govmdpi.comfigshare.commaxapress.com. Notably, in N. nucifera, compounds such as coclaurine, this compound, and N-methylcoclaurine are predominantly found as R-conformers. This contrasts with the S-stereochemistry that characterizes most BIAs in other plants, such as opium poppy nih.govmaxapress.com.

The OMT NnOMT5, involved in the formation of this compound from coclaurine, exhibits specific stereochemical preferences. While it catalyzes the 7-O-methylation of coclaurine to this compound, its documented stereospecificity as a 6OMT favors S-enantiomers nih.govnih.gov. The prevalence of R-norarmepavine in N. nucifera suggests that either the coclaurine substrate is R-configured or that the enzyme's interaction with the substrate leads to the R-configuration of the product, highlighting the complex interplay between enzyme and substrate stereochemistry in BIA pathways nih.govnih.govmaxapress.com.

Compound List:

this compound

Coclaurine

(S)-Coclaurine

(R)-Coclaurine

(S)-Norcoclaurine

(R)-Norcoclaurine

(S)-N-methylcoclaurine

(R)-N-methylcoclaurine

(S)-reticuline

(R)-reticuline

Armepavine

N-methylcoclaurine

Magnocurarine

Magnoflorine

Corytuberine

Norlaudanosoline

Norlaudanosoline 6-O-methyltransferase

(S)-scoulerine

(S)-tetrahydrocolumbamine

Norjuziphine

Isococlaurine

6-Demethyl-4'-O-methyl-N-methylcoclaurine

N-Methylisococlaurine

Norroefractine

Juziphine

4'-O-Methyl-N-methylcoclaurine

Lotusine

Isolotusine

4'-O-Methylarmepavine

Caaverine

Asimilobine

Glaziovine

O-Nornuciferine

N-Nornuciferine

Lirinidine

N-Methylasimilobine

Roemerine

Dehydronuciferine

Dehydroanonaine

Dehydroroemerine

Papaverine

Morphine

Codeine

Noscapine

Sanguinarine

Berberine

Protoberberine alkaloids

Tetrahydroprotoberberine alkaloids

Stylopine

Canadine

Tetrahydropalmatine

Jatrorrhizine

Caffeic acid

Ferulic acid

Chlorogenic acid

o-coumaric acid

p-coumaric acid

Norbelladine

4-hydroxyphenylacetaldehyde (4-HPAA)

Secologanin

Strictosidine

Protopine

Colchicine

Strychnine

Nicotinamide

1-methylnicotinamide (B1211872)

Norharman

2-N-methylnorharman

1,2,3,4-tetrahydronorharman

Chemical Synthesis Methodologies for Norarmepavine

Enantioselective Synthesis Strategies

Enantioselective synthesis is paramount when a single, optically pure isomer of a compound is required. These strategies employ chiral influences to direct the formation of a specific stereocenter, leading to products with high enantiomeric excess.

Application of Polymer-Supported Reagents and Scavengers

The use of polymer-supported reagents and scavengers represents a significant advancement in multi-step organic synthesis, combining the flexibility of solution-phase chemistry with the purification advantages of solid-phase techniques. cam.ac.ukdurham.ac.uk In this approach, the reagent is immobilized on a polymer support, while the reactant remains in solution. durham.ac.uk This methodology facilitates product purification, as excess reagents and byproducts can be removed by simple filtration, thereby avoiding complex chromatographic separations. cam.ac.uknih.gov

This technique is particularly effective in multi-step sequences where the product from one step is used directly in the next. For instance, a synthesis could involve the use of a polymer-supported oxidant like perruthenate (PSP) for an oxidation step, followed by a polymer-supported borohydride (B1222165) for a reduction. cam.ac.uk After a reaction is complete, scavenger resins, such as an immobilized isocyanate or an amine, can be added to selectively bind and remove unreacted starting materials or byproducts. durham.ac.uk This "catch and release" strategy is instrumental in driving reactions to completion and ensuring high purity of the intermediates and the final product. nih.gov The immobilization of potentially toxic or hazardous reagents on a solid support also enhances safety. durham.ac.uk

| Reagent Type | Specific Example | Function in Synthesis |

| Supported Oxidant | Polymer-Supported Perruthenate (PSP) | Oxidation of alcohols to aldehydes or ketones. cam.ac.uk |

| Supported Reductant | Polymer-Supported Borohydride | Reduction of carbonyl compounds to alcohols. cam.ac.uk |

| Supported Base/Catalyst | Immobilized Dimethylaminopyridine (PS-DMAP) | Acts as a non-nucleophilic base or catalyst. cam.ac.uk |

| Scavenger Resin | Polymer-Supported Isocyanate | Removes excess primary or secondary amines. durham.ac.uk |

| Scavenger Resin | Polymer-Supported Trisamine | Removes excess acid chlorides or sulfonyl chlorides. |

| Boron Scavenger | Amberlite IRA-743 | Removes boric acid and other boron-containing contaminants. cam.ac.uk |

Multi-step Reaction Sequences for Enhanced Purity

Modern synthetic chemistry increasingly employs orchestrated multi-step reaction sequences, often integrated into continuous flow systems, to enhance purity and efficiency. syrris.jp By linking individual reactions, this approach allows a starting material to flow seamlessly through various reactors containing immobilized reagents and catalysts, minimizing manual handling and the need for intermediate purification steps. syrris.jp This method allows for the immediate collection of a pure product upon elution from the final reactor in an expedited manner. syrris.jp

Chiral Auxiliary Mediated Approaches

A chiral auxiliary is a stereogenic chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of subsequent reactions. wikipedia.org This strategy is a cornerstone of asymmetric synthesis, enabling the selective production of a desired stereoisomer. wikipedia.org The general process involves covalently attaching the chiral auxiliary to a prochiral substrate, performing a diastereoselective reaction to create a new stereocenter, and finally cleaving the auxiliary to release the enantiomerically enriched product. The auxiliary can often be recovered for reuse. wikipedia.org

A variety of chiral auxiliaries have been developed, each suited for different types of transformations. Oxazolidinones, often called Evans' auxiliaries, are widely used to direct stereoselective alkylations and aldol (B89426) reactions. researchgate.net Similarly, pseudoephedrine and its analogue pseudoephenamine are effective auxiliaries for directing the alkylation of amides. nih.gov Pseudoephenamine is noted for producing derivatives with a high propensity for crystallinity and sharp NMR peaks, which simplifies analysis and purification. nih.gov The auxiliary functions by creating a sterically hindered environment that forces an incoming reagent to attack the substrate from a specific face, thereby leading to the preferential formation of one diastereomer.

| Chiral Auxiliary | Typical Application | Key Feature |

| Oxazolidinones | Aldol reactions, Alkylation reactions | Highly effective in creating C-C bonds with excellent stereocontrol. researchgate.net |

| Pseudoephedrine/Pseudoephenamine | Asymmetric alkylation to form α-substituted carboxylic acids, ketones, or alcohols. | Pseudoephenamine offers superior stereocontrol for forming quaternary carbon centers. nih.gov |

| Camphorsultam | Diels-Alder reactions, Aldol reactions | Provides high levels of diastereoselectivity due to its rigid bicyclic structure. |

| trans-2-Phenyl-1-cyclohexanol | Asymmetric ene reactions | Used to control stereochemistry in pericyclic reactions. wikipedia.org |

Stereoselective Reduction of Prochiral Intermediates

The stereoselective reduction of a prochiral ketone to a chiral alcohol is a powerful and widely used method for establishing a stereocenter with high optical purity. researchgate.netnih.gov This transformation is a key step in the synthesis of many enantiomerically pure pharmaceuticals. nih.govnih.gov The strategy relies on a chiral reducing agent or catalyst to selectively add a hydride to one of the two faces of the planar carbonyl group.

This can be achieved through two main routes: biocatalysis or chemical catalysis.

Biocatalysis utilizes whole-cell organisms (such as baker's yeast, Rhodotorula rubra, or various plants) or isolated enzymes (ketoreductases) to perform the reduction. researchgate.netrsc.org These biological systems are highly effective due to their regio- and stereoselectivity, and they operate under mild, environmentally friendly conditions. researchgate.net

Chemical catalysis employs chiral transition-metal complexes, such as those based on ruthenium, rhodium, or iridium, in combination with a hydrogen source. mdpi.com These catalysts create a chiral environment around the ketone, guiding the hydrogenation to produce the desired enantiomer.

Both methods are capable of producing chiral alcohols with very high enantiomeric excess (e.e.), often exceeding 95-99%. nih.govmdpi.com

Racemic Synthesis Approaches

In contrast to enantioselective methods, racemic syntheses produce an equal mixture of both enantiomers of the target molecule. These approaches are often more straightforward and utilize less complex reagents.

N-Acyl-Pictet–Spengler Condensation Utilizing Activating and Protecting Groups

The Pictet–Spengler reaction is a fundamental chemical reaction in which a β-arylethylamine condenses with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline or related heterocyclic structure. wikipedia.org This reaction is a cornerstone in the synthesis of many alkaloids. mdpi.com

In the standard reaction, a strong acid catalyst is often required. wikipedia.org A powerful variant is the N-acyl-Pictet–Spengler reaction , which utilizes an activating group. wikipedia.org In this approach, the iminium ion intermediate formed from the initial condensation is acylated in situ. This N-acylation forms an N-acyliminium ion, which is a significantly more powerful electrophile than the corresponding iminium ion. wikipedia.org

The enhanced electrophilicity of the N-acyliminium ion serves as an "activating" feature, driving the subsequent ring-closing cyclization to occur under much milder conditions and often with higher yields. wikipedia.org This is particularly advantageous when the aromatic ring is less nucleophilic. The acyl group also functions as a "protecting group" for the nitrogen atom. Because this reaction sequence does not involve a chiral catalyst or auxiliary, the cyclization occurs without stereochemical preference, resulting in the formation of a racemic mixture of norarmepavine (B585789).

Modern Synthetic Techniques

The synthesis of complex molecules like this compound, a benzylisoquinoline alkaloid, is continuously evolving with the advent of innovative chemical technologies. Modern synthetic techniques offer significant advantages over traditional batch processing methods, primarily by enhancing reaction efficiency, reducing reaction times, and improving safety profiles. These advancements are pivotal in both laboratory-scale research and industrial-scale production of pharmacologically important compounds.

Continuous Processing in Flow Reactors

Continuous flow chemistry represents a paradigm shift from conventional batch synthesis. pharmasalmanac.com In a flow reactor, reactants are continuously pumped through a network of tubes or channels where the reaction occurs. pharmasalmanac.comnih.gov This methodology provides precise control over reaction parameters such as temperature, pressure, and mixing, which is often difficult to achieve in large-scale batch reactors. pharmasalmanac.comyoutube.com The high surface-area-to-volume ratio in microreactors facilitates superior heat and mass transfer, leading to higher yields and purities of the final product. pharmasalmanac.comnih.gov

Table 1: Comparison of Batch vs. Flow Processing for a Representative Organic Synthesis

| Parameter | Batch Processing | Continuous Flow Processing |

|---|---|---|

| Reaction Time | Hours to days | Seconds to minutes mdpi.com |

| Heat Transfer | Often inefficient, leading to hotspots | Highly efficient due to high surface-to-volume ratio pharmasalmanac.com |

| Mass Transfer | Limited by stirring efficiency | Excellent due to small channel dimensions pharmasalmanac.com |

| Scalability | Complex and often requires re-optimization | Simpler, by running the process for a longer duration youtube.com |

| Safety | Higher risk with hazardous materials and exotherms | Inherently safer due to small reaction volumes nih.govnih.gov |

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry for accelerating reaction rates. anton-paar.comoatext.com Unlike conventional heating where heat is transferred from an external source, microwave irradiation directly heats the reactants and solvent molecules through dielectric heating. anton-paar.comnih.gov This rapid and uniform heating can lead to dramatic reductions in reaction times, often from hours to minutes. anton-paar.commdpi.com

The application of microwave technology is particularly relevant for key reactions in the synthesis of this compound, such as the Pictet-Spengler reaction. researchgate.netorganic-chemistry.org Studies on related isoquinoline (B145761) and indole (B1671886) alkaloid syntheses have demonstrated that microwave irradiation can significantly improve the yields and reduce the formation of byproducts compared to conventional heating methods. organic-chemistry.orgrsc.org This technique is also amenable to solvent-free conditions, which aligns with the principles of green chemistry by reducing waste. oatext.comrsc.org The efficiency of microwave-assisted synthesis makes it an attractive method for rapid lead optimization in medicinal chemistry and for the efficient production of complex molecules. nih.govnih.gov

Table 2: Illustrative Comparison of Conventional vs. Microwave-Assisted Pictet-Spengler Type Reactions

| Parameter | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Reaction Time | Several hours mdpi.com | Minutes nih.govmdpi.comresearchgate.net |

| Typical Yield | Moderate to good | Often higher yields nih.govresearchgate.net |

| Side Reactions | More prevalent due to prolonged heating | Reduced due to shorter reaction times nih.gov |

| Energy Efficiency | Lower | Higher due to direct molecular heating anton-paar.com |

| Conditions | Often requires solvent | Can be performed under solvent-free conditions oatext.comrsc.org |

Mechanistic Research on Norarmepavine S Pharmacological Actions in Vitro and Cellular Models

Modulation of Cardiovascular Parameters in Animal Models (e.g., Rat Isolated Atria, Aortic Smooth Muscle)

Research has demonstrated that norarmepavine (B585789) exerts significant effects on cardiovascular parameters in animal models. In vivo studies using anesthetized rats indicated that intravenous administration of this compound led to a reduction in mean arterial pressure by 45% and a decrease in heart rate by 21%. Notably, these hypotensive and bradycardic effects did not elicit a reflex tachycardia. uchile.cl

In vitro experiments utilizing isolated rat atria revealed a negative chronotropic effect of this compound, characterized by a decrease in spontaneous atrial frequency by approximately 54% at concentrations ranging from 10⁻⁵ to 10⁻³ M. uchile.cl Furthermore, studies on rat aortic smooth muscle demonstrated that this compound induced concentration-dependent relaxation of aortic rings. The concentration required to achieve 50% of the maximal relaxation (RC₅₀) was determined to be 4.4 x 10⁻⁵ M. uchile.cl

Table 1: Cardiovascular Effects of this compound

| Parameter | Model | Effect | Magnitude |

| Mean Arterial Pressure | In vivo Rat | Decrease | 45% |

| Heart Rate | In vivo Rat | Decrease | 21% |

| Spontaneous Frequency | Rat Isolated Atria | Decrease (Negative Chronotropic) | ~54% |

| Aortic Ring Relaxation | Rat Aortic Smooth Muscle | Relaxation of KCl-induced contraction | 100% (at maximal tested concentration) |

| Aortic Ring Relaxation | Rat Aortic Smooth Muscle | Concentration for 50% relaxation | RC₅₀ = 4.4 x 10⁻⁵ M |

Exploration of Calcium Antagonist Mechanisms

The vascular relaxation observed in rat aortic smooth muscle upon treatment with this compound suggests a potential role in modulating calcium-dependent processes. In experiments where rat aortic rings were pre-contracted with potassium chloride (KCl), this compound, similar to the known calcium channel antagonist verapamil, was capable of inducing complete relaxation (100%) of these contractions. uchile.cl This effect was observed to be concentration-dependent, with relaxation occurring within the range of 10⁻⁶ to 10⁻³ M. uchile.cl These findings indicate that this compound may exert its vasodilatory effects, at least in part, by interfering with calcium influx or action in vascular smooth muscle cells, a mechanism characteristic of calcium antagonists. uchile.cl

Investigation of Melanogenesis Inhibitory Activity in Murine B16 Melanoma Cells

This compound has demonstrated notable activity in inhibiting melanogenesis, the process of melanin (B1238610) production, within cellular models. Specifically, in theophylline-stimulated murine B16 melanoma 4A5 cells, this compound exhibited an inhibitory concentration (IC₅₀) of 7.5 µM. researchgate.net This inhibitory effect was achieved without inducing significant cytotoxicity in the cells at the concentrations tested. researchgate.net Comparative analysis revealed that this compound is a more potent inhibitor of melanogenesis than arbutin, a commonly used positive control in such assays, which had an IC₅₀ of 174 µM. researchgate.net

Advanced Analytical Methodologies for Norarmepavine Research

Capillary Electrophoresis (CE) with Ultraviolet and Mass Spectrometric Detection (CE-UV/MS)

Capillary Electrophoresis (CE) separates analytes based on their differential migration in an electric field within a narrow capillary. When coupled with Ultraviolet (UV) detection, it provides a sensitive method for quantifying compounds with chromophores. Coupling CE with Mass Spectrometry (CE-MS) further enhances specificity by providing mass-to-charge ratio (m/z) information, aiding in compound identification.

Method Development and Validation Parameters

Developing a robust CE-UV/MS method involves optimizing several parameters to ensure efficient separation and sensitive detection. Key parameters include buffer composition, pH, applied voltage, capillary temperature, and injection time. For MS detection, electrospray ionization (ESI) parameters such as sheath liquid composition, nebulizing gas pressure, drying gas temperature and flow rate, and capillary voltage are critical for effective ionization and signal stability nih.govnih.govcapes.gov.br.

While specific CE-UV/MS method development parameters for Norarmepavine (B585789) are not extensively detailed in the provided literature, studies on similar compounds and pharmaceutical analyses highlight typical validation metrics:

Selectivity: The ability to distinguish this compound from other components in the sample matrix.

Linearity: The range over which the detector response is directly proportional to analyte concentration. For example, methods for other compounds have shown linearity over ranges like 5–100 μg/mL with correlation coefficients (r) as high as 0.9999 jpccr.eu.

Precision: The degree of agreement among individual measurements of the same sample. Intra- and inter-day precision, expressed as relative standard deviation (RSD), are typically required to be below 2.0% jpccr.eu or around 5% nih.govcapes.gov.br.

Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies. Recoveries for other compounds have been reported in the range of 99-101% jpccr.eu.

Sensitivity: Determined by Limit of Detection (LOD) and Limit of Quantitation (LOQ).

The efficiency and resolution achieved in CE can be compared to UV detection, with potential gains in analysis time through strategies like multiple injections nih.govcapes.gov.br.

Ultra-High Performance Liquid Chromatography Coupled with Mass Spectrometry (UPLC-MS/MS, UPLC-QTOF-HRMS)

UPLC, operating at higher pressures than traditional HPLC, offers faster separations and improved resolution. Coupling UPLC with Mass Spectrometry (UPLC-MS) or tandem Mass Spectrometry (UPLC-MS/MS) provides a powerful platform for the identification and quantification of complex mixtures. High-Resolution Mass Spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap, offers accurate mass measurements, enabling the determination of elemental compositions and aiding in compound identification.

Research has identified this compound using these advanced techniques:

this compound (C18H19NO3) has been identified with a protonated mass [M+H]+ of 282.1485 using UHPLC-HRMS researchgate.net.

It has also been listed in studies employing UHPLC-HRMS and LC-MS/MS for the quantification of related alkaloids mdpi-res.com.

In a study profiling alkaloids in lotus (B1177795) seed epicarp, N-norarmepavine (a related compound) was identified using UPLC-QTOF MS with data-dependent acquisition (IDA), with protonated ions detected at m/z 272.1282, 300.1594, and 286.1438 for related compounds mdpi.com.

Typical Methodological Parameters and Validation for UPLC-MS/MS:

Studies employing UPLC-MS/MS for similar compounds or applications provide insights into common parameters and validation metrics:

| Parameter | Example Values / Description | Source |

| Chromatographic | ||

| Run Time | 3-7.5 minutes | nih.govwaters.com |

| Mass Spectrometry | ||

| Ionization Mode | Electrospray Ionization (ESI), positive ion mode | nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) for quantification | nih.gov |

| Fragmentation (MRM) | e.g., m/z 296.0→265.1 for nuciferine (B1677029) (related alkaloid) | nih.gov |

| Quantification | ||

| Calibration Range | e.g., 16 ng/mL–500 ng/mL for acetaminophen; 2 ng/mL–100 ng/mL for metabolites nih.govwaters.com | nih.govwaters.com |

| LLOQ | e.g., 2 ng/mL for nuciferine | nih.gov |

| Validation | ||

| Precision (RSD) | Intra-day: 3.3-10.3%; Inter-day: 3.3-10.3% | nih.gov |

| Accuracy | 95.3-109.4% | nih.gov |

| Recovery | >84.9% for analyte; ~90.2% for internal standard | nih.gov |

| Extraction Efficiency | 30-100% (depending on analyte class) | nih.gov |

| Bias/CV% | Below ±20% for most synthetic opioids, cathinones, and hallucinogens | nih.gov |

| Sample Volume | e.g., 5 μL plasma | waters.com |

| HRMS Applications | Accurate mass measurement for elemental composition determination | researchgate.netnih.govmdpi.com |

| Identification by comparison with spectral libraries | mdpi.com |

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) for Spatial Distribution Analysis

MALDI-MSI is a label-free imaging technique that allows for the direct spatial analysis of molecules within tissue sections. It involves depositing a matrix onto a cryosectioned tissue sample, which then facilitates the vaporization and ionization of analytes upon laser irradiation. This process generates a mass spectrum for each pixel, enabling the creation of spatial distribution maps of detected compounds.

MALDI-MSI is particularly valuable in pharmaceutical research for:

Providing information on the distribution of drugs and their metabolites within whole-body tissue sections nih.govlabmanager.com.

Mapping molecular differences between treated and control tissue sections, aiding in preclinical toxicology studies labmanager.com.

Visualizing the spatial location and relative intensity of analytes, which can be crucial for understanding localized effects or toxicity labmanager.comshimadzu.comlabxchange.org.

While direct MALDI-MSI studies specifically on this compound are not detailed, the technique is broadly applicable to low molecular weight compounds, including drugs and metabolites, within various biological samples nih.govlabxchange.org. Quantitative MSI (qMSI) can be achieved by using calibration curves and internal standards to normalize spectral intensities across pixels and correct for ionization variations labmanager.com.

Integration of Hyphenated Analytical Techniques in Alkaloid Profiling

The comprehensive profiling of alkaloids, including this compound, often benefits from the integration of multiple hyphenated techniques. This approach enhances the efficiency of discovery and identification of chemical components within complex natural products.

UHPLC-HRMS and Molecular Networking: The combination of UHPLC-HRMS with molecular networking tools, such as the Global Natural Products Social Molecular Networking (GNPS) platform, significantly improves the efficiency of chemical component discovery. Molecular networking allows for the clustering of structurally similar compounds, facilitating the identification of known and novel metabolites researchgate.netnih.gov.

UPLC-QTOF MS and Data-Dependent Acquisition (IDA): Techniques like UPLC-QTOF MS with IDA enable the acquisition of MS/MS data for the most abundant ions detected during chromatographic separation, providing fragmentation patterns crucial for structural elucidation and identification of alkaloids mdpi.commdpi.com.

LC-MS/MS for Quantitative Analysis: LC-MS/MS is widely recognized for its ability to perform simultaneous, quantitative analysis of multiple metabolites, including alkaloids, across various pathways. Its high selectivity and sensitivity make it a preferred approach for profiling and quantification nih.gov.

Combined Approaches: The synergistic use of techniques like UPLC-HRMS, LC-MS/MS, and CE-MS/MS allows for a more complete characterization of alkaloid profiles. For instance, UPLC-HRMS can provide accurate mass data for identification, while UPLC-MS/MS can be used for targeted quantification and confirmation of specific compounds. CE-MS/MS can offer orthogonal separation mechanisms.

These integrated strategies are essential for the thorough analysis of plant-derived compounds, providing detailed insights into the chemical diversity and composition of medicinal plants and their constituents.

Compound List

this compound

N-norarmepavine

Norcoclaurine

Isococlaurine

Nuciferine

Future Research Directions in Norarmepavine Studies

Further Elucidation of Undiscovered Biosynthetic Enzymes and Pathways

The biosynthesis of benzylisoquinoline alkaloids (BIAs) like norarmepavine (B585789) involves a complex series of enzymatic reactions. While the general pathway is understood to originate from the condensation of dopamine (B1211576) and 4-hydroxyphenylacetaldehyde by norcoclaurine synthase (NCS), many subsequent modification steps, including specific oxidations and methylations, remain unclear. researchgate.netnih.gov this compound is structurally related to coclaurine (B195748) and is a precursor to other alkaloids. uchile.cl Future research must focus on identifying and characterizing the specific enzymes responsible for its formation and subsequent conversion.

Key areas for investigation include:

Identification of Novel Methyltransferases: The methylation pattern on the isoquinoline (B145761) and benzyl (B1604629) rings is crucial for the bioactivity of BIAs. While enzymes like 6-O-methyltransferase (6OMT) and coclaurine-N-methyltransferase (CNMT) are known, the specific methyltransferases that act on this compound or its immediate precursors are not fully characterized. nih.gov Research should aim to isolate and functionally express candidate O-methyltransferase genes from plants known to produce this compound.

Characterization of Cytochrome P450 Enzymes: Cytochrome P450 (CYP450) enzymes, particularly from the CYP80 family, are critical for forming the diverse structures of BIAs through intramolecular C-C or C-O phenol (B47542) coupling. researchgate.netmdpi.com Studies have identified CYP80 enzymes involved in the synthesis of related aporphine (B1220529) and bisbenzylisoquinoline alkaloids. researchgate.netmdpi.combiorxiv.org Future work should focus on identifying specific CYP450s that may use this compound or its derivatives as substrates to produce novel alkaloid skeletons.

Pathway Reconstruction in Heterologous Systems: A powerful approach to elucidating biosynthetic pathways is their reconstruction in microbial hosts like Saccharomyces cerevisiae (yeast) or Escherichia coli. biorxiv.orgnih.gov By systematically expressing candidate genes from plants, researchers can confirm enzyme function and uncover missing steps in the this compound pathway. This synthetic biology approach also sets the stage for the microbial production of these valuable compounds. nih.gov

| Enzyme Class | Potential Role in this compound Biosynthesis | Research Focus |

| O-Methyltransferases (OMTs) | Catalyze the specific methylation of hydroxyl groups on the aromatic rings. | Isolate and characterize OMTs responsible for the methoxy (B1213986) groups in this compound. |

| Cytochrome P450s (CYP80) | Mediate oxidative coupling reactions to form more complex alkaloid backbones from benzylisoquinoline precursors. | Screen for CYP80 enzymes that accept this compound or related compounds as substrates. |

| Norcoclaurine Synthase (NCS) | Catalyzes the initial condensation step forming the core benzylisoquinoline structure. | Investigate substrate specificity to understand the flow towards different BIA precursors. |

Applications in Biocatalysis and Semi-synthesis of Novel Compounds

This compound represents a valuable chiral building block for creating novel, pharmacologically active molecules. Biocatalysis and semi-synthesis offer environmentally friendly and highly selective methods for modifying natural products. nih.govrsc.org Future research should harness these techniques to diversify the chemical space around the this compound scaffold.

Potential applications include:

Enzymatic Derivatization: Enzymes such as lipases, oxidoreductases, and glycosyltransferases can be used to introduce new functional groups to the this compound molecule under mild conditions. mdpi.comresearchgate.net This could involve, for example, esterification of the phenolic hydroxyl group or hydroxylation at novel positions on the aromatic rings, potentially leading to compounds with altered solubility or bioactivity. The use of enzymes can overcome challenges of chemo- and regioselectivity often encountered in traditional chemical synthesis. nih.govuni-greifswald.de

Combinatorial Biosynthesis: By combining semi-synthesis with biocatalysis, novel derivatives can be efficiently produced. nih.govrsc.org For instance, a chemically synthesized analog of this compound could be used as a substrate for plant or microbial enzymes, leading to the production of unnatural alkaloids with potentially enhanced therapeutic properties.

Whole-Cell Biotransformation: Utilizing engineered microorganisms or plant cell cultures that express specific tailoring enzymes could provide a scalable platform for converting this compound into more complex, high-value alkaloids. This approach leverages the cell's own machinery for cofactor regeneration and can be more robust than using isolated enzymes. rsc.org

Comprehensive Exploration of Molecular Mechanisms in Diverse Biological Systems

While initial studies have pointed to cardiovascular effects of this compound, a deep understanding of its molecular mechanisms of action is lacking. uchile.cl Future pharmacological research should move beyond organ-level effects to pinpoint the specific molecular targets and signaling pathways modulated by this alkaloid.

Key research objectives include:

Receptor Binding and Functional Assays: Comprehensive screening of this compound against a wide panel of receptors, ion channels, and enzymes is necessary. Studies on related alkaloids suggest potential interactions with calcium channels and various G-protein coupled receptors. uchile.clnih.gov Techniques such as radioligand binding assays and functional assays (e.g., measuring second messenger levels) can identify direct molecular targets.

Systems Biology and "Omics" Approaches: To understand the global cellular response to this compound, systems biology approaches are essential. researchgate.net Transcriptomics (RNA-seq), proteomics, and metabolomics can reveal how this compound treatment alters gene expression, protein levels, and metabolic networks in relevant cell types (e.g., cardiomyocytes, neurons, cancer cells). This can uncover novel mechanisms and potential therapeutic applications. medicine.dp.ua

Structural Biology of Drug-Target Interactions: Once a primary molecular target is identified, determining the high-resolution structure of the this compound-target complex using X-ray crystallography or cryo-electron microscopy will be crucial. This structural information would elucidate the precise binding mode and provide a rational basis for the structure-based design of more potent and selective derivatives.

| Research Approach | Objective | Potential Outcome |

| Receptor Screening | Identify direct molecular targets of this compound. | Elucidation of primary mechanism of action (e.g., ion channel blocker, receptor agonist/antagonist). |

| Transcriptomics | Analyze changes in gene expression following treatment. | Identification of affected signaling pathways and cellular processes. |

| Proteomics/Metabolomics | Analyze changes in protein and metabolite levels. | Understanding of the global cellular response and downstream effects. |

| Structural Biology | Determine the 3D structure of this compound bound to its target. | Rational drug design and optimization of lead compounds. |

Development of Innovative Synthetic Routes and Technologies

Efficient and flexible chemical synthesis is paramount for producing this compound and its analogs for extensive biological evaluation. While classical methods like the Bischler-Napieralski or Pictet-Spengler reactions are foundational, future research should focus on developing more innovative and efficient synthetic strategies. researchgate.netnih.gov

Promising areas for development include:

Asymmetric Synthesis: Developing highly enantioselective methods for the synthesis of (S)- and (R)-norarmepavine is critical, as the stereochemistry of BIAs is often crucial for their biological activity. This could involve chiral catalysts, asymmetric hydrogenations, or enzyme-mimetic catalysts.

Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch chemistry, including improved safety, scalability, and reaction efficiency. Developing a flow-based synthesis for the this compound core would accelerate the production of an analog library for structure-activity relationship (SAR) studies.

C-H Activation/Functionalization: Modern synthetic methods involving transition-metal-catalyzed C-H activation could provide novel routes to functionalize the aromatic rings of the this compound scaffold directly. rsc.org This would allow for the late-stage introduction of various substituents, bypassing the need for lengthy de novo synthesis of each analog and greatly accelerating drug discovery efforts. nih.govmdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.